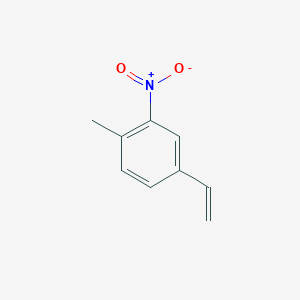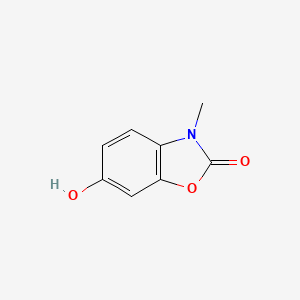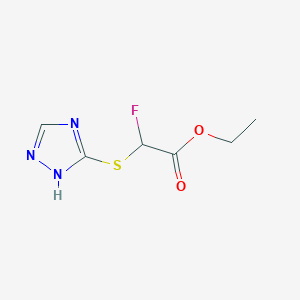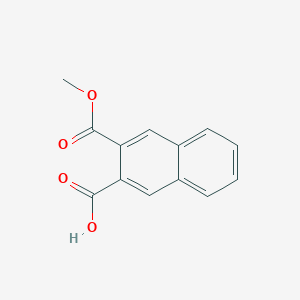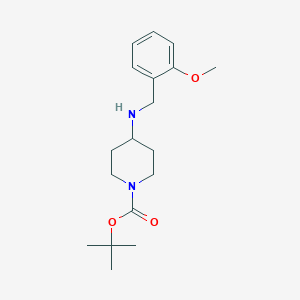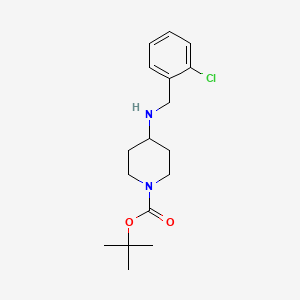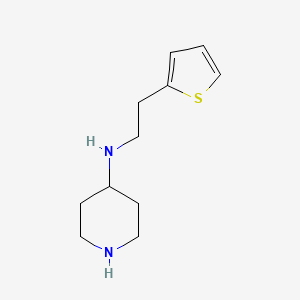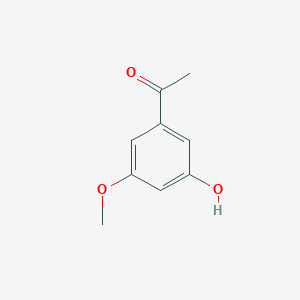
trans-Cyclopentane-1,3-dicarboxylic acid
Vue d'ensemble
Description
trans-Cyclopentane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C7H10O4. It is a cycloalkane derivative featuring two carboxylic acid groups attached to a cyclopentane ring in a trans configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclopentane-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of diethyl malonate with 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate, which is then hydrolyzed to yield the desired compound . Another method involves the Favorskii rearrangement of 6-bromo-pimelinketone-2-ethyl formate in an alkaline solution, followed by hydrolysis .
Industrial Production Methods: These methods typically involve the use of readily available starting materials and standard organic synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Cyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Chemistry: trans-Cyclopentane-1,3-dicarboxylic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: Its derivatives may exhibit pharmacological properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including plasticizers, lubricants, and adhesives .
Mécanisme D'action
The mechanism of action of trans-Cyclopentane-1,3-dicarboxylic acid involves its interaction with various molecular targets. For instance, it can act as an agonist for metabotropic glutamate receptors, influencing neurotransmitter release and neuronal signaling pathways . The compound’s effects are mediated through its ability to modulate receptor activity and downstream signaling cascades .
Comparaison Avec Des Composés Similaires
cis-Cyclopentane-1,3-dicarboxylic acid: Differing in the spatial arrangement of the carboxylic acid groups.
trans-Cyclopentane-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions on the ring
Uniqueness: trans-Cyclopentane-1,3-dicarboxylic acid is unique due to its specific trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other cyclopentane derivatives. This configuration can influence the compound’s reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
(1S,3S)-cyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGJOYPCXLOTKL-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)

![4,8-dihexoxythieno[2,3-f][1]benzothiole](/img/structure/B3131871.png)
